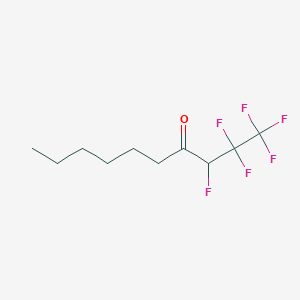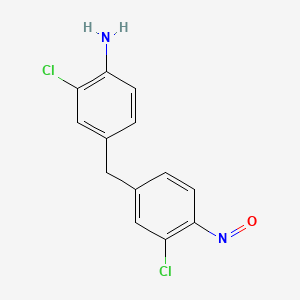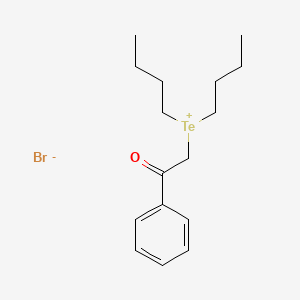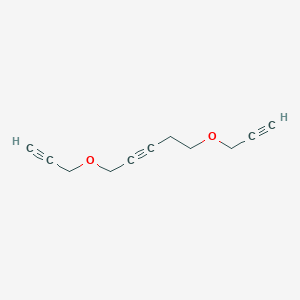![molecular formula C9H22N2O4Si B14309477 N-[2-(Triethoxysilyl)ethyl]urea CAS No. 114014-32-3](/img/structure/B14309477.png)
N-[2-(Triethoxysilyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Triethoxysilyl)ethyl]urea is an organosilicon compound that features a urea functional group attached to a triethoxysilyl group via an ethyl linker. This compound is of interest due to its unique properties, which combine the reactivity of the urea group with the versatility of the triethoxysilyl group. It is used in various applications, including materials science, surface modification, and as a precursor for the synthesis of other organosilicon compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[2-(Triethoxysilyl)ethyl]urea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of 2-isocyanatoethyltriethoxysilane with ammonia or primary amines under mild conditions. This reaction typically proceeds in an organic solvent such as toluene or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include steps such as distillation or recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Triethoxysilyl)ethyl]urea undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water, leading to the formation of silanols and subsequent condensation to form siloxane bonds.
Condensation: The compound can participate in condensation reactions with other silanes or silanols to form cross-linked networks.
Substitution: The urea group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Condensation: Often performed in the presence of catalysts such as acids or bases to accelerate the reaction.
Substitution: Common nucleophiles include amines, alcohols, and thiols, and the reactions are usually conducted in organic solvents.
Major Products
Hydrolysis: Produces silanols and eventually siloxane networks.
Condensation: Forms cross-linked siloxane structures.
Substitution: Yields various substituted urea derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-(Triethoxysilyl)ethyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a cross-linking agent in polymer chemistry.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(Triethoxysilyl)propyl]urea: Similar structure but with a propyl linker instead of an ethyl linker.
N-[2-(Trimethoxysilyl)ethyl]urea: Similar structure but with methoxy groups instead of ethoxy groups.
N-[2-(Triethoxysilyl)ethyl]carbamate: Similar structure but with a carbamate group instead of a urea group
Uniqueness
N-[2-(Triethoxysilyl)ethyl]urea is unique due to its combination of a urea functional group and a triethoxysilyl group. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in materials science, biology, and industry. Its ability to form strong covalent bonds and hydrogen bonds enhances its versatility compared to similar compounds .
Propriétés
| 114014-32-3 | |
Formule moléculaire |
C9H22N2O4Si |
Poids moléculaire |
250.37 g/mol |
Nom IUPAC |
2-triethoxysilylethylurea |
InChI |
InChI=1S/C9H22N2O4Si/c1-4-13-16(14-5-2,15-6-3)8-7-11-9(10)12/h4-8H2,1-3H3,(H3,10,11,12) |
Clé InChI |
ZCEAVTLUHHSQTE-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCNC(=O)N)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Chloroacetamido)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B14309410.png)




![[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid](/img/structure/B14309459.png)

![1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate](/img/structure/B14309483.png)
